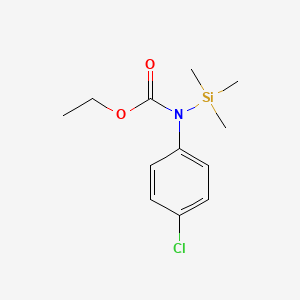

Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate

Description

Properties

CAS No. |

89566-56-3 |

|---|---|

Molecular Formula |

C12H18ClNO2Si |

Molecular Weight |

271.81 g/mol |

IUPAC Name |

ethyl N-(4-chlorophenyl)-N-trimethylsilylcarbamate |

InChI |

InChI=1S/C12H18ClNO2Si/c1-5-16-12(15)14(17(2,3)4)11-8-6-10(13)7-9-11/h6-9H,5H2,1-4H3 |

InChI Key |

HUIKMUCVDHXLPK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(C1=CC=C(C=C1)Cl)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Silylation of Ethyl (4-Chlorophenyl)carbamate

A direct approach involves reacting Ethyl (4-chlorophenyl)carbamate with a trimethylsilylating agent. For example, trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine facilitates silylation at the carbamate nitrogen.

Reaction Conditions:

-

Solvent: Dichloromethane or THF

-

Temperature: 0–25°C

-

Molar Ratio: 1:1.2 (carbamate:TMSCl)

This method, however, often suffers from incomplete silylation due to the low nucleophilicity of the carbamate nitrogen. Modifications, such as using hexamethyldisilazane (HMDS) as both a silylating agent and base, improve yields.

Stepwise Synthesis via Silylated Amine Intermediates

A more reliable strategy involves synthesizing the TMS-protected amine before carbamate formation.

Synthesis of N-(4-Chlorophenyl)-N-(trimethylsilyl)amine

Step 1: Silylation of 4-Chloroaniline

4-Chloroaniline reacts with TMSCl in anhydrous THF under inert atmosphere:

Key Parameters:

Step 2: Carbamate Formation

The silylated amine is treated with ethyl chloroformate:

Optimized Conditions:

Alternative Methodologies and Comparative Analysis

Grignard-Based Silylation

Adapting methods from trifluoroethanone synthesis, a Grignard reagent (e.g., TMSMgBr) can directly silylate Ethyl (4-chlorophenyl)carbamate:

Challenges:

Enzymatic Approaches

While enzymatic oxidation is documented for related acrylaldehydes, its applicability to silylated carbamates remains unexplored. Potential routes could leverage lipases or esterases for selective silyl group retention.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced carbamate derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

Organic Synthesis

Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate serves as a reagent for synthesizing various carbamate derivatives. Its ability to act as an intermediate allows chemists to create more complex structures that can be used in pharmaceuticals and agrochemicals.

Biological Research

The compound has been studied for its interactions with biological systems, particularly its role as an enzyme inhibitor. It forms covalent bonds with enzyme active sites, which can modulate metabolic pathways. This property makes it a valuable tool in pharmacological research aimed at drug development.

Pharmacological Studies

Research indicates that this compound may exhibit therapeutic potential due to its enzyme inhibition capabilities. It has been investigated for its effects on various biological targets, including its impact on metabolic processes and potential applications in treating diseases related to enzyme dysfunction .

Case Study 1: Enzyme Inhibition

A study evaluated the efficacy of this compound as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission. The compound demonstrated significant inhibitory activity, suggesting potential applications in treating conditions like Alzheimer's disease where acetylcholine levels are disrupted.

Case Study 2: Synthesis of New Derivatives

In another study, researchers synthesized various derivatives of this compound to explore their antimicrobial properties. The derivatives were tested against several bacterial strains, showing promising results that indicate the compound's potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The chlorophenyl and trimethylsilyl groups may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

- Ethyl Carbamate (Urethane): Ethyl carbamate (CH₃CH₂O–CO–NH₂) is a simple carbamate with well-documented carcinogenic and mutagenic properties. In Fischer rats, it induces hepatic carcinomas and neurofibrosarcomas but is 10–50 times less potent than vinyl carbamate in tumorigenesis .

- Ethyl (4-Chloro-2-Fluorophenyl)Carbamate: This analogue (C₉H₉ClFNO₂) replaces the TMS group with a fluorine atom at the 2-position of the phenyl ring.

Ethyl (4-Chloro-3-Trifluoromethylphenyl)Carbamate :

The addition of a trifluoromethyl (–CF₃) group at the 3-position significantly increases lipophilicity (log k = 3.2, inferred from ) compared to the TMS-containing compound. This modification may improve blood-brain barrier penetration but could also elevate toxicity risks .

Physicochemical Properties

| Compound | Substituents | Lipophilicity (log k) | Solubility Profile |

|---|---|---|---|

| Ethyl carbamate | –OCH₂CH₃, –NH₂ | 0.45 (calculated) | High water solubility |

| Ethyl (4-chlorophenyl)(TMS)carbamate | 4-Cl–Ph, –TMS | 2.8 (estimated)* | Soluble in THF, CH₂Cl₂, CH₃CN |

| Ethyl (4-chloro-2-fluorophenyl)carbamate | 4-Cl–Ph, 2-F–Ph | 1.9 (estimated) | Moderate solubility in polar solvents |

| Ethyl (4-chloro-3-CF₃-phenyl)carbamate | 4-Cl–Ph, 3-CF₃–Ph | 3.2 (HPLC-derived) | Low water solubility |

*Estimated based on TMS group’s contribution to lipophilicity .

Biological Activity

Ethyl (4-chlorophenyl)(trimethylsilyl)carbamate is a synthetic organic compound classified as a carbamate. It has garnered attention due to its diverse biological activities, particularly its interactions with various enzymes and potential applications in pharmacology. This article presents an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound has the molecular formula C12H16ClNOSi and a molecular weight of approximately 292.85 g/mol. The presence of the trimethylsilyl group enhances both the stability and solubility of the compound, allowing for better interactions with biological targets.

Carbamates typically exert their biological effects through enzyme inhibition. The mechanism involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This property is particularly relevant for enzymes involved in metabolic pathways, making these compounds valuable in drug design and development.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor, affecting various biological processes. In a study examining its effects on acetylcholinesterase (AChE) activity in Rhipicephalus microplus ticks, it was found to be a weak inhibitor with low affinity . This suggests that while it may not be highly potent against AChE, it still possesses inhibitory properties that could be explored further.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In a study involving Wistar rats, this compound was administered over 90 days at varying doses. Results showed no mortality or significant changes in weight gain; however, alterations in biochemical parameters such as plasma proteins and liver function were noted . These findings highlight the importance of understanding both efficacy and safety when considering this compound for therapeutic use.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, it is useful to compare it with other related carbamates:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl N-(4-chlorophenyl)carbamate | C9H10ClNO2 | Lacks the trimethylsilyl group |

| Ethyl N-(4-methylphenyl)carbamate | C11H15NO2 | Contains a methyl instead of chlorine |

| Ethyl N-(phenyl)carbamate | C10H13NO2 | No chlorination; simpler structure |

The presence of the trimethylsilyl group in this compound enhances its solubility and stability compared to other similar compounds, allowing for better interaction with hydrophobic regions of target molecules.

Study on Cytotoxicity

In vitro studies have indicated that this compound may induce cytotoxic effects under certain conditions. For example, research involving Caco-2 cells demonstrated that exposure to ethyl carbamate could lead to oxidative stress and cytotoxicity. Protective agents such as wild raspberry extracts showed potential in mitigating these effects . This highlights the need for further investigation into its safety profile and potential therapeutic applications.

Structure-Activity Relationship Studies

Studies exploring the structure-activity relationships (SAR) of carbamates have shown that modifications to the chemical structure can significantly impact biological activity. For instance, variations in substituents on the phenyl ring can alter enzyme inhibition potency and selectivity . Understanding these relationships is crucial for designing more effective derivatives of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.